molecular formula C3H9NaO4S B1593182 Sodium Propane-1-sulfonate Hydrate CAS No. 304672-01-3

Sodium Propane-1-sulfonate Hydrate

Cat. No. B1593182
M. Wt: 164.16 g/mol
InChI Key: QBQVXXQXZXDEHE-UHFFFAOYSA-M
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Description



  • Sodium Propane-1-sulfonate Hydrate (CAS No. 304672-01-3) is a sulfonate-containing compound.

  • It is also known as 1-Propanesulfonic acid sodium salt monohydrate.

  • The empirical formula is C3H7NaO3S · H2O, and the molecular weight is 164.16 g/mol.

  • It forms a hydrate structure with propane as the guest molecule, adopting a structure II crystal lattice.





  • Synthesis Analysis



    • Sodium Propane-1-sulfonate Hydrate can be synthesized by reacting propanesulfonic acid with an alkali.

    • The resulting solution is filtered and crystallized to obtain the hydrate crystals.





  • Molecular Structure Analysis



    • Sodium Propane-1-sulfonate Hydrate has a structure II crystal lattice, consisting of 16 small cages (S) and eight large cages (L).

    • The water cages are stabilized by hydrogen bonding and can accommodate propane as the guest molecule.





  • Chemical Reactions Analysis



    • Sodium Propane-1-sulfonate Hydrate can participate in various reactions, including S–S, N–S, and C–S bond-forming reactions.

    • It serves as a versatile building block for synthesizing organosulfur compounds.





  • Physical And Chemical Properties Analysis



    • Sodium Propane-1-sulfonate Hydrate is a white crystalline solid, soluble in water.

    • It has a melting point of about 214-215°C and gradually loses crystal water when exposed to air.




  • Scientific Research Applications

    1. Proton Exchange Membranes

    Sodium Propane-1-sulfonate Hydrate has been utilized in the development of sulfonated poly(arylene ether) copolymers, showing promising applications as proton exchange membranes (PEMs) due to high proton conductivity and good oxidative and dimensional stability (Pang et al., 2008). Another study demonstrates the synthesis of side-chain-type sulfonated poly(arylene ether) with pendant sulfoalkyl group copolymers for similar applications (Pang et al., 2007).

    2. Functional Material Production

    This compound is used in the synthesis of various functional materials due to its molecular structure, which includes both epoxy and hydrophilic sulfonate groups. These materials include gelling agents, emulsifiers, and photosensitive materials (Zheng-guo, 2005).

    3. Vibrational Spectroscopy and Theoretical Studies

    It's been studied through vibrational spectroscopy and theoretical calculations to understand its conformational behavior in both solid state and aqueous solution, providing insights into its molecular properties (Ohno et al., 2000).

    4. Polymer Functionalization

    The compound plays a role in polymer functionalization, specifically in poly(sulfone)s, enhancing their properties as proton conductive membranes for use in direct methanol fuel cells (Norris et al., 2010).

    5. Antioxidant Properties

    Research has also been conducted on the synthesis of sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates, evaluating their antioxidant properties, particularly in the context of interactions with lipoperoxide radicals (Oleynik et al., 2007).

    6. Dispersion Stability in Nano Materials

    The compound has been used to study the dispersion stability of polyacrylic copolymers with anionic sulfonic groups on nanozinc oxide, providing insights into nanomaterials applications (Liu & Liu, 2014).

    Safety And Hazards



    • Sodium Propane-1-sulfonate Hydrate is generally considered safe, but precautions should be taken during handling.

    • Avoid inhalation, skin contact, and ingestion. Store in a dry, well-ventilated place away from fire.




  • Future Directions



    • Research on surfactants or other additives to enhance hydrate management technologies is ongoing.

    • Computational tools can provide insights into surfactant behavior during hydrate formation.




    I hope this analysis provides a comprehensive overview of Sodium Propane-1-sulfonate Hydrate. If you need further details or have any specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    sodium;propane-1-sulfonate;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QBQVXXQXZXDEHE-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCS(=O)(=O)[O-].O.[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3H9NaO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90635401
    Record name Sodium propane-1-sulfonate--water (1/1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90635401
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    164.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Sodium Propane-1-sulfonate Hydrate

    CAS RN

    304672-01-3
    Record name Sodium propane-1-sulfonate--water (1/1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90635401
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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